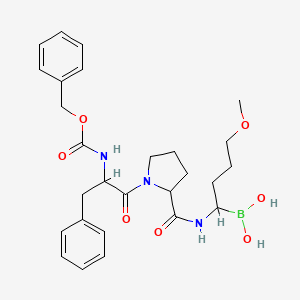

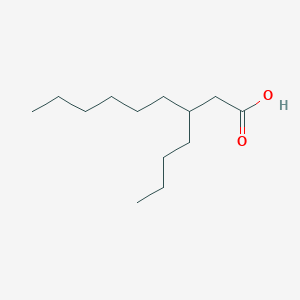

![molecular formula C28H61NO7S B12293069 2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate CAS No. 71317-59-4](/img/structure/B12293069.png)

2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[bis(2-hidroxietil)amino]etanol y el sulfato de docosilo son dos compuestos distintos con propiedades y aplicaciones únicas Es ampliamente utilizado en varias industrias debido a sus versátiles propiedades químicas . El sulfato de docosilo, por otro lado, es un tensioactivo que se usa comúnmente en detergentes y productos para el cuidado personal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 2-[bis(2-hidroxietil)amino]etanol se sintetiza mediante la reacción de óxido de etileno con amoníaco, seguido de una nueva reacción con óxido de etileno . Las condiciones de reacción generalmente implican temperaturas y presiones moderadas para garantizar un rendimiento y una pureza óptimos.

El sulfato de docosilo se prepara mediante la sulfatación de docosanol (alcohol behenílico) utilizando trióxido de azufre o ácido clorosulfónico . La reacción se lleva a cabo en condiciones controladas para evitar la sobresulfatación y lograr la calidad deseada del producto.

Métodos de producción industrial: En entornos industriales, la producción de 2-[bis(2-hidroxietil)amino]etanol implica procesos continuos con un control preciso de los parámetros de reacción para garantizar la calidad constante del producto . De manera similar, la producción industrial del sulfato de docosilo involucra reactores de sulfatación a gran escala con mezcla eficiente y control de temperatura para lograr altos rendimientos y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El 2-[bis(2-hidroxietil)amino]etanol experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución . Los reactivos comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones incluyen el ácido nitrilotriacético y otros derivados .

El sulfato de docosilo principalmente experimenta reacciones de hidrólisis y esterificación . La hidrólisis en presencia de agua o condiciones alcalinas conduce a la formación de docosanol y ácido sulfúrico . La esterificación con ácidos grasos da como resultado la formación de ésteres que se utilizan en productos para el cuidado personal .

Aplicaciones Científicas De Investigación

El 2-[bis(2-hidroxietil)amino]etanol se utiliza ampliamente en la investigación científica debido a su función como agente tamponador y emulsionante . En química, se utiliza en la síntesis de varios compuestos y como ajustador de pH . En biología, se utiliza en medios de cultivo celular y como estabilizador para muestras biológicas . En medicina, se utiliza en formulaciones tópicas y como excipiente en productos farmacéuticos . En la industria, se utiliza en la producción de detergentes, cosméticos y textiles .

El sulfato de docosilo se utiliza en la investigación relacionada con los tensioactivos y sus aplicaciones . Se estudia por su función en la mejora de la solubilidad y la estabilidad de varios compuestos . En biología, se utiliza en la formulación de sistemas de administración de fármacos y como componente en tampones de lisis celular . En la industria, se utiliza en la formulación de detergentes, champús y otros productos para el cuidado personal .

Mecanismo De Acción

El mecanismo de acción del 2-[bis(2-hidroxietil)amino]etanol implica su capacidad para actuar como una base débil y formar complejos estables con iones metálicos . Interactúa con varios objetivos moleculares, incluidas enzimas y receptores, para modular su actividad . Las vías involucradas incluyen la regulación del pH y la estabilización de proteínas y otras biomoléculas .

El sulfato de docosilo ejerce sus efectos a través de sus propiedades tensioactivas . Reduce la tensión superficial de las soluciones acuosas, lo que permite una mejor mezcla y solubilización de los compuestos hidrófobos . Interactúa con las membranas celulares y las proteínas, mejorando su permeabilidad y estabilidad .

Comparación Con Compuestos Similares

El 2-[bis(2-hidroxietil)amino]etanol es similar a otras alcanolamidas, como la dietanolamina y la monoetanolamina . es único en su capacidad para formar complejos estables con iones metálicos y su mayor solubilidad en agua . El sulfato de docosilo es similar a otros sulfatos de alquilo de cadena larga, como el lauril sulfato de sodio y el dodecil sulfato de sodio . Su singularidad radica en su cadena de carbono más larga, que proporciona propiedades tensioactivas y estabilidad mejoradas .

Lista de compuestos similares:- Dietanolamina

- Monoetanolamina

- Lauril sulfato de sodio

- Dodecil sulfato de sodio

Propiedades

Número CAS |

71317-59-4 |

|---|---|

Fórmula molecular |

C28H61NO7S |

Peso molecular |

555.9 g/mol |

Nombre IUPAC |

2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate |

InChI |

InChI=1S/C22H46O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;8-4-1-7(2-5-9)3-6-10/h2-22H2,1H3,(H,23,24,25);8-10H,1-6H2 |

Clave InChI |

HBVZLUAMUQAALL-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

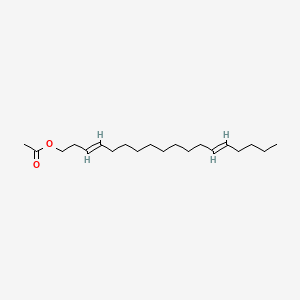

![(4-Acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B12293001.png)

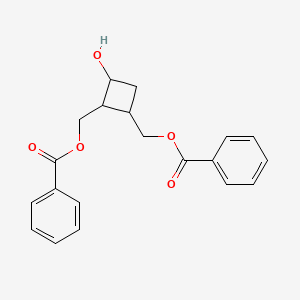

![methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B12293011.png)

![Naphtho[2,3-b]benzofuran-1-ylboronic acid](/img/structure/B12293038.png)

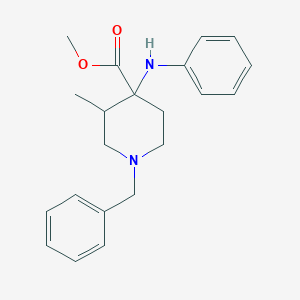

![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)-](/img/structure/B12293040.png)

![7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]--3,17beta-bis-(O-tetrahydro-2H-pyran-2-yl)estra-1,3,5(10)-triene-6-one](/img/structure/B12293063.png)

![2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile](/img/structure/B12293068.png)

![N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12293074.png)